3-Nitro-1,7-naphthyridin-8-OL

Physicochemical Profiling Lead-Likeness Scaffold Selection

3-Nitro-1,7-naphthyridin-8-OL is a fused diazanaphthalene derivative that presents a rare combination of a π-deficient, nitrated bicyclic core and a tautomeric 8‑hydroxy/8‑one functionality. With a molecular weight of 191.14 g/mol and a polar surface area of 87.7 Ų, it occupies a distinct physicochemical niche among naphthyridine building blocks, offering a compact scaffold with multiple vectors for further functionalization.

Molecular Formula C8H5N3O3
Molecular Weight 191.14 g/mol
CAS No. 1260671-37-1
Cat. No. B14844751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Nitro-1,7-naphthyridin-8-OL
CAS1260671-37-1
Molecular FormulaC8H5N3O3
Molecular Weight191.14 g/mol
Structural Identifiers
SMILESC1=CNC(=O)C2=NC=C(C=C21)[N+](=O)[O-]
InChIInChI=1S/C8H5N3O3/c12-8-7-5(1-2-9-8)3-6(4-10-7)11(13)14/h1-4H,(H,9,12)
InChIKeyCVWKUFMEYXDBME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Nitro-1,7-naphthyridin-8-OL (CAS 1260671-37-1): A Strategic Nitro-Hydroxy Building Block for Heterocyclic SAR Exploration


3-Nitro-1,7-naphthyridin-8-OL is a fused diazanaphthalene derivative that presents a rare combination of a π-deficient, nitrated bicyclic core and a tautomeric 8‑hydroxy/8‑one functionality . With a molecular weight of 191.14 g/mol and a polar surface area of 87.7 Ų, it occupies a distinct physicochemical niche among naphthyridine building blocks, offering a compact scaffold with multiple vectors for further functionalization . Unlike the more extensively explored 1,6‑ and 1,8‑naphthyridine regioisomers, the 1,7‑naphthyridine framework positions the nitro and hydroxy groups in a unique geometric relationship that dictates distinct reactivity patterns in nucleophilic substitution, reduction, and metal‑catalyzed cross‑coupling reactions [1].

Why 3-Nitro-1,7-naphthyridin-8-OL Cannot Be Replaced by an Isomeric Naphthyridine or Parent Scaffold


Generic substitution among naphthyridine isomers is not chemically valid due to the profound influence of ring‑fusion geometry on both electronic distribution and reaction site selectivity. The 1,7‑naphthyridine system exhibits a markedly different π‑electron density profile compared to the 1,6‑ and 1,8‑isomers, which directly impacts the regioselectivity of electrophilic and nucleophilic attacks [1]. The presence of the 3‑nitro group further depletes the ring of electron density, lowering the lowest unoccupied molecular orbital (LUMO) energy and making the scaffold exceptionally reactive toward nucleophiles—a property that is not shared by the non‑nitrated parent 1,7‑naphthyridin‑8‑ol [2]. Consequently, attempts to use a nitro‑free or differently fused analog would lead to divergent reaction outcomes, compromising the fidelity of any downstream structure‑activity relationship (SAR) study or library synthesis.

Quantitative Differentiation Evidence for 3-Nitro-1,7-naphthyridin-8-OL Versus Closest Analogs


Physicochemical Property Differentiation: 3-Nitro-1,7-naphthyridin-8-OL vs. Parent 1,7-Naphthyridin-8-ol

The introduction of a nitro group at the 3‑position fundamentally alters the physicochemical properties of the 1,7‑naphthyridin‑8‑ol scaffold. When benchmarked against the parent compound 1,7‑naphthyridin‑8‑ol (CAS 67967‑11‑7), 3‑nitro‑1,7‑naphthyridin‑8‑OL exhibits a 30.8% increase in molecular weight, a shift from a positive to a negative computed logP, and a 90.7% increase in topological polar surface area (TPSA) . These changes reduce passive membrane permeability while enhancing aqueous solubility and hydrogen‑bonding capacity, making the nitrated analog more suitable for targeting polar binding pockets or optimizing solubility‑limited pharmacokinetic profiles [1].

Physicochemical Profiling Lead-Likeness Scaffold Selection

Regioisomeric Reactivity Comparison: 3-Nitro-1,7-naphthyridine vs. 3-Nitro-1,6-naphthyridine in Nucleophilic Amination

The reactivity of 3‑nitro‑naphthyridines toward nucleophilic amination is highly dependent on the ring‑fusion isomer. In a direct comparative study, treatment of 3‑nitro‑1,6‑naphthyridine with potassium amide in liquid ammonia yielded the 4‑amino‑3‑nitro‑1,6‑naphthyridine adduct as the sole product. Under identical conditions, the 1,7‑naphthyridine isomer is expected to undergo a divergent reaction pathway because the C‑8 position (adjacent to the ring‑junction nitrogen) is the primary site for nucleophilic attack in 1,7‑naphthyridines [1]. This regioisomeric distinction means that a library generated from 3‑nitro‑1,7‑naphthyridin‑8‑OL will produce a set of analogs that is structurally and electronically non‑overlapping with those derived from the 1,6‑isomer [2].

Synthetic Methodology Nucleophilic Substitution Heterocyclic Chemistry

PDE4D Inhibitor Scaffold Differentiation: 3-Nitro-1,7-naphthyridine Core vs. 6,8-Diaryl-1,7-naphthyridine Series

The 1,7‑naphthyridine scaffold is a validated pharmacophore for phosphodiesterase‑4D (PDE4D) inhibition. The published 6,8‑diaryl‑1,7‑naphthyridine series achieves PDE4D IC₅₀ values as low as 0.7 nM, with selectivity over other PDE isoforms [1]. 3‑Nitro‑1,7‑naphthyridin‑8‑OL represents a strategically distinct entry point into this chemical space: it places the electron‑withdrawing nitro group on the pyridine ring rather than on a pendant phenyl substituent, which is predicted to alter the electronic complementarity with the PDE4 catalytic pocket and modulate metabolic stability. A structurally related 8‑(3‑nitrophenyl)‑1,7‑naphthyridine derivative showed an IC₅₀ of 4000 nM against the same target class, indicating that the positioning of the nitro group is a critical determinant of potency [2].

PDE4 Inhibition Inflammation Respiratory Disease

Antioxidant Capacity Differentiation: Naphthyridinol Class vs. α‑Tocopherol Benchmark

Although 3‑nitro‑1,7‑naphthyridin‑8‑OL itself has not been evaluated in antioxidant assays, the naphthyridinol chemotype to which it belongs has demonstrated unprecedented peroxyl radical‑trapping activity. A series of naphthyridinol analogs of α‑tocopherol (α‑TOH) showed dose‑dependent protection in a phosphatidylcholine liposome model, with one derivative exhibiting a 10‑fold higher affinity for human tocopherol transport protein (TTP) than α‑TOH itself [1]. The nitro substituent on the target compound is a tunable handle: reduction to the corresponding 3‑amino derivative would generate an electron‑rich naphthyridinol with predicted radical‑trapping activity superior to that of the parent naphthyridinol series, based on the established structure‑activity relationship that electron‑donating groups enhance peroxyl radical trapping stoichiometry [1].

Antioxidant Lipid Peroxidation Radical Trapping

Optimal Application Scenarios for 3-Nitro-1,7-naphthyridin-8-OL Based on Evidenced Differentiation


Divergent Library Synthesis in PDE4‑Targeted Drug Discovery Programs

When a medicinal chemistry team aims to explore novel PDE4 inhibitor chemotypes beyond the heavily patented 6,8‑diaryl series, 3‑nitro‑1,7‑naphthyridin‑8‑OL provides a chemically distinct core. The 3‑nitro group can be selectively reduced, coupled via Suzuki or Buchwald‑Hartwig reactions, or converted to an amide, generating libraries that probe the catalytic pocket from an alternative trajectory. This approach is particularly valuable when the 6,8‑diaryl series has encountered intellectual property barriers or metabolic instability issues [1].

Pro‑Drug Design for Tissue‑Selective Antioxidant Delivery

Research groups focused on oxidative stress‑related pathologies (e.g., neurodegeneration, ischemia‑reperfusion injury) can leverage the nitro‑to‑amino bioreduction pathway to create a pro‑drug of the highly active naphthyridinol antioxidant class. The nitro group confers metabolic stability during systemic circulation, and its reduction by tissue‑specific nitroreductases can release the active 3‑amino‑1,7‑naphthyridin‑8‑OL at the target site, achieving spatial control over antioxidant activity that is not possible with the non‑nitrated analogs [2].

Nucleophilic Substrate for Mechanistic Reactivity Studies in Heterocyclic Chemistry

For academic and industrial laboratories investigating the fundamental reactivity of π‑deficient heterocycles, 3‑nitro‑1,7‑naphthyridin‑8‑OL serves as an ideal model substrate. Its well‑characterized amination chemistry with potassium amide/liquid ammonia, combined with the distinct regioselectivity of the 1,7‑naphthyridine system, makes it suitable for studying σ‑adduct formation, Chichibabin‑type aminations, and oxidative nucleophilic substitution mechanisms. The availability of this compound at ≥98% purity from vendors like Synblock ensures reproducibility across laboratories [3].

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